molecular formula C17H16ClFN2O2S2 B3412511 3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933022-81-2

3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B3412511
CAS RN: 933022-81-2
M. Wt: 398.9 g/mol
InChI Key: UKCYMFKKXCXRFH-UHFFFAOYSA-N
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Description

The compound “3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family . This family of compounds has been used in human therapy as diuretic and antihypertensive agents . They are known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine 1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . The compound “this compound” would have a similar structure, with additional functional groups attached to the ring.

Biochemical Analysis

Biochemical Properties

3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit enzymes such as xanthine oxidase and aldose reductase . These interactions are crucial as they can modulate oxidative stress and glucose metabolism, respectively. Additionally, the compound can bind to ATP-sensitive potassium channels, affecting insulin release from pancreatic cells .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating ATP-sensitive potassium channels, it can alter insulin secretion, impacting glucose homeostasis . Furthermore, its interaction with xanthine oxidase can reduce oxidative stress within cells, protecting them from damage .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity. For instance, its inhibition of xanthine oxidase reduces the production of uric acid and reactive oxygen species . Additionally, by interacting with ATP-sensitive potassium channels, it influences the membrane potential and insulin release in pancreatic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it can maintain its biochemical effects for extended periods, although some reduction in potency may occur . These temporal changes are essential for understanding its potential therapeutic applications and stability in various formulations.

Dosage Effects in Animal Models

The effects of This compound vary with dosage in animal models. At lower doses, it exhibits beneficial effects such as antihypertensive and antidiabetic properties . At higher doses, toxic effects may be observed, including potential liver and kidney damage . Understanding these dosage effects is crucial for determining the therapeutic window and ensuring safe administration.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and aldose reductase, influencing oxidative stress and glucose metabolism . These interactions can alter metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Additionally, its distribution within tissues is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of This compound is critical for its activity. It is often found in the cytoplasm and can localize to specific organelles such as mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to its site of action within the cell .

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2S2/c1-2-9-21-15-5-3-4-6-16(15)25(22,23)20-17(21)24-11-12-7-8-13(19)10-14(12)18/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYMFKKXCXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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